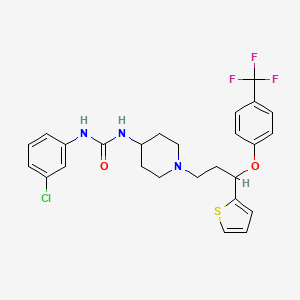
Antibacterial agent 186
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has shown significant promise in the field of antibacterial research due to its unique properties and effectiveness against resistant bacterial strains.
Preparation Methods
The synthesis of antibacterial agent 186 involves several steps, typically starting with the preparation of the core structure followed by functionalization to enhance its antibacterial properties. The synthetic route often includes the use of arylurea derivatives, which are known for their antibacterial activity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Antibacterial agent 186 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Scientific Research Applications
Antibacterial agent 186 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of arylurea derivatives.
Biology: Investigated for its effects on bacterial biofilm formation and its potential to disrupt existing biofilms.
Medicine: Explored as a potential treatment for infections caused by multidrug-resistant Staphylococcus epidermidis.
Mechanism of Action
The mechanism of action of antibacterial agent 186 involves its interaction with bacterial cell membranes and biofilms. The compound disrupts the biofilm matrix, making the bacteria more susceptible to antibacterial agents. It also interferes with essential bacterial processes, leading to cell death. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to affect the integrity and function of bacterial cell membranes .
Comparison with Similar Compounds
Antibacterial agent 186 is unique in its ability to target biofilm-producing strains of Staphylococcus epidermidis. Similar compounds include:
Daptomycin: Another antibacterial agent known for its activity against biofilm-producing bacteria.
Linezolid: Effective against multidrug-resistant bacterial strains but with a different mechanism of action.
Tigecycline: A broad-spectrum antibiotic with activity against a wide range of bacteria, including resistant strains . This compound stands out due to its specific antibiofilm properties and its potential for use in treating infections that are difficult to manage with other antibiotics.
Properties
Molecular Formula |
C26H27ClF3N3O2S |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[3-thiophen-2-yl-3-[4-(trifluoromethyl)phenoxy]propyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C26H27ClF3N3O2S/c27-19-3-1-4-21(17-19)32-25(34)31-20-10-13-33(14-11-20)15-12-23(24-5-2-16-36-24)35-22-8-6-18(7-9-22)26(28,29)30/h1-9,16-17,20,23H,10-15H2,(H2,31,32,34) |
InChI Key |
SSQKZUFKRPRELW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CS3)OC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















